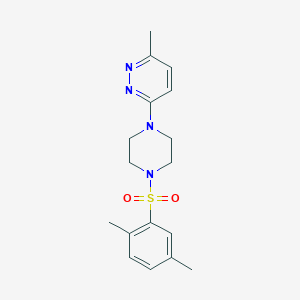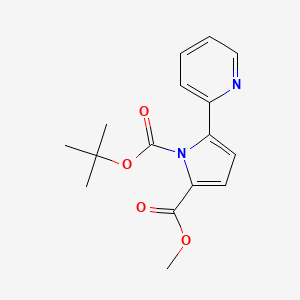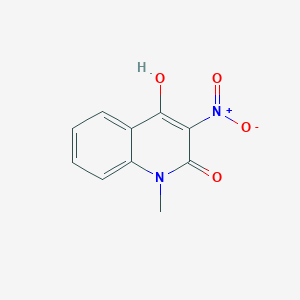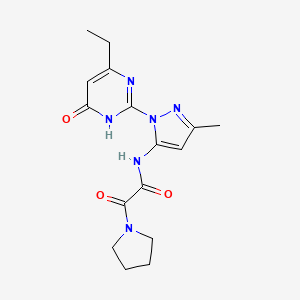
3-(4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The molecule “3-(4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug . It also contains a sulfonyl group attached to a dimethylphenyl group, which could potentially contribute to its reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a pyridazine ring, and a sulfonyl group attached to a dimethylphenyl group. The exact spatial arrangement of these groups would depend on the specific synthesis conditions and the stereochemistry of the starting materials .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the sulfonyl group. Piperazine rings can participate in a variety of reactions, including those involving their nitrogen atoms . The sulfonyl group could also potentially be involved in reactions, particularly if conditions for its activation are met .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include the presence of the piperazine ring, the sulfonyl group, and the dimethylphenyl group .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
Compounds structurally related to "3-(4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine" have been synthesized and tested for their biological activities. Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have shown significant antibacterial, antifungal, and anthelmintic activities, demonstrating potential as agents in the fight against various pathogens (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Anticancer Activity
Derivatives of the compound have been evaluated for their antiproliferative effects against human cancer cell lines, revealing that certain modifications can enhance anticancer activity. This suggests the compound’s derivatives could be explored further as potential anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Biofilm and Enzyme Inhibition
Bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent inhibitory effects on bacterial biofilm formation and MurB enzyme activity, indicating the compound's potential utility in addressing antibiotic resistance and biofilm-associated infections (Mekky & Sanad, 2020).
Solvatochromic Fluorescence
Modifications of bipyridazines with piperazine have led to the development of compounds with highly solvent-sensitive fluorescence properties. This characteristic could be utilized in creating solvent-sensitive films for detecting organic solvents based on their polarity, showcasing the compound’s potential in materials science and sensor technology (Do, Huh, & Kim, 2009).
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential biological activity. Given the known activities of other piperazine-containing compounds, it could be of interest in the development of new pharmaceuticals .
Propiedades
IUPAC Name |
3-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-methylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-13-4-5-14(2)16(12-13)24(22,23)21-10-8-20(9-11-21)17-7-6-15(3)18-19-17/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLPUEMOHYZVDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2762764.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2762766.png)


![5-((4-(4-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2762772.png)
![4-[(But-2-yn-1-yl)(methyl)amino]-1lambda6-thiane-1,1-dione](/img/structure/B2762773.png)

![2-((2-Isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2762777.png)
![5-[1-(2,3-Dimethyl-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2762778.png)


![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-yl)acetamide](/img/structure/B2762782.png)
![1-(Cyclopropylmethyl)-2-[[4-(2,2,2-trifluoroethoxy)phenoxy]methyl]aziridine](/img/structure/B2762785.png)